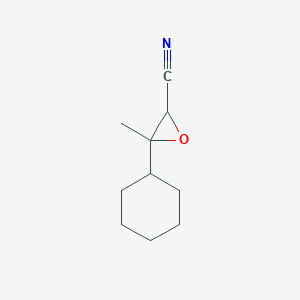

3-Cyclohexyl-3-methyloxirane-2-carbonitrile

説明

3-Cyclohexyl-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a strained oxirane (three-membered cyclic ether) ring substituted with a cyclohexyl group, a methyl group, and a nitrile moiety. Its structure combines lipophilic (cyclohexyl) and electron-withdrawing (nitrile) groups, which influence its physicochemical properties and reactivity.

特性

分子式 |

C10H15NO |

|---|---|

分子量 |

165.23 g/mol |

IUPAC名 |

3-cyclohexyl-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H15NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |

InChIキー |

OFNFUCQZTQWIGK-UHFFFAOYSA-N |

正規SMILES |

CC1(C(O1)C#N)C2CCCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile typically involves the reaction of cyclohexylmethyl ketone with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for 3-Cyclohexyl-3-methyloxirane-2-carbonitrile are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-Cyclohexyl-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under mild conditions, often in the presence of a base.

Major Products Formed

Oxidation: Oxirane derivatives with additional oxygen functionalities.

Reduction: Primary amines.

Substitution: Various substituted oxirane products depending on the nucleophile used.

科学的研究の応用

3-Cyclohexyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

類似化合物との比較

Comparison with Structural Analogs

3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile

CAS No.: 1855647-35-6 ()

- Structure : Shares the oxirane-2-carbonitrile core but replaces the cyclohexyl group with a methoxymethyl substituent.

- Key Differences: Substituent Effects: The methoxymethyl group introduces polarity and hydrogen-bonding capability, contrasting with the lipophilic cyclohexyl group in the target compound.

- Physicochemical Properties :

- Molecular Weight: 127.14 g/mol (lower than the target compound due to the smaller substituent).

- Solubility: Likely more polar and water-soluble than the cyclohexyl derivative.

Cyclohexanecarbonitrile Derivatives

a. 1-Hydroxy-3-methylcyclohexanecarbonitrile ()

CAS No.: 804563-64-2

- Structure : Cyclohexane ring with hydroxyl, methyl, and nitrile groups.

- Key Differences: Ring Strain: Absence of the strained oxirane ring reduces reactivity compared to the target compound.

b. 2-(3-Furanylmethyl)-1-hydroxy-2,3-dimethylcyclohexanecarbonitrile ()

CAS No.: 873199-05-4

- Structure : Cyclohexane ring with furanylmethyl, hydroxy, dimethyl, and nitrile substituents.

- Key Differences: Aromaticity: The furan ring introduces π-electron density and aromatic reactivity, absent in the target compound.

Physicochemical Properties Comparison Table

Research Findings and Implications

- Reactivity : The oxirane ring in 3-Cyclohexyl-3-methyloxirane-2-carbonitrile is expected to undergo nucleophilic ring-opening reactions (e.g., with amines or thiols) more readily than cyclohexanecarbonitrile analogs due to ring strain .

- Synthetic Utility : Analogous compounds (e.g., ) are used as intermediates in agrochemical or drug synthesis, implying similar applications for the target compound .

生物活性

3-Cyclohexyl-3-methyloxirane-2-carbonitrile is a specialized organic compound notable for its unique structural features, including an oxirane (epoxide) ring and a carbonitrile functional group. These characteristics endow the compound with distinct chemical behaviors and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile is . The presence of the cyclohexyl group contributes to its hydrophobic properties, while the nitrile group enhances its reactivity. The epoxide structure is particularly significant as epoxides are known to participate in various biological interactions, including enzyme inhibition and receptor binding.

Biological Activity Overview

Research has indicated that compounds containing epoxide groups, such as 3-Cyclohexyl-3-methyloxirane-2-carbonitrile, may exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific biological activities observed in studies involving this compound.

Antimicrobial Activity

Preliminary investigations suggest that 3-Cyclohexyl-3-methyloxirane-2-carbonitrile may possess antimicrobial properties. Its structural features allow it to interact with microbial membranes or enzymes critical for microbial survival.

Table 1: Antimicrobial Activity Assay Results

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate a moderate level of antimicrobial activity against common pathogens, suggesting potential for development into an antimicrobial agent.

Anticancer Properties

The anticancer potential of epoxide-containing compounds has been widely studied due to their ability to form covalent bonds with nucleophilic sites on DNA and proteins, leading to apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines demonstrated that 3-Cyclohexyl-3-methyloxirane-2-carbonitrile inhibited cell proliferation in a dose-dependent manner. The compound was tested against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | DNA damage induction |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.

The mechanism by which 3-Cyclohexyl-3-methyloxirane-2-carbonitrile exerts its biological effects is likely multifaceted. The epoxide ring can react with nucleophiles in biological systems, leading to enzyme inhibition or modification of cellular targets. For instance, similar epoxides have been shown to inhibit methionine aminopeptidase enzymes, crucial for protein maturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。